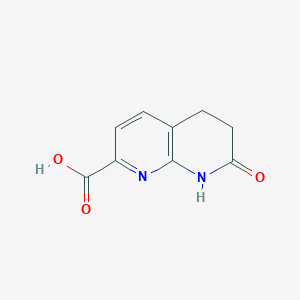

7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid

Description

7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid (CAS 90689-38-6) is a bicyclic heterocyclic compound featuring a 1,8-naphthyridine core with a ketone group at position 7 and a carboxylic acid substituent at position 2. Its molecular formula is C₉H₆N₂O₃, with a molecular weight of 192.18 g/mol (). The SMILES notation (C1=CC(=NC2=C1C=CC(=O)N2)C(=O)O) highlights the conjugated system and hydrogen-bonding capabilities of the oxo and carboxylic acid groups, which influence its physicochemical properties and biological interactions .

This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and antibacterial agents. Its structural rigidity and functional groups make it a versatile scaffold for drug design.

Properties

IUPAC Name |

7-oxo-6,8-dihydro-5H-1,8-naphthyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-7-4-2-5-1-3-6(9(13)14)10-8(5)11-7/h1,3H,2,4H2,(H,13,14)(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLYVEYXTXOLGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit antimicrobial properties. Studies have shown that 7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid can be modified to enhance its efficacy against various bacterial strains. For example, modifications to the naphthyridine core have resulted in compounds with improved activity against resistant bacterial strains.

2. Anticancer Research

Naphthyridine derivatives are also being investigated for their anticancer properties. The compound's ability to interact with DNA and inhibit topoisomerase enzymes makes it a candidate for further exploration in cancer therapeutics. Preliminary studies suggest that specific modifications can lead to enhanced cytotoxicity against cancer cell lines.

3. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of naphthyridine derivatives. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases.

Agrochemical Applications

1. Herbicides and Pesticides

The structural characteristics of naphthyridines allow for their use as active ingredients in herbicides and pesticides. Research has demonstrated that certain derivatives can effectively target specific plant metabolic pathways, leading to selective herbicidal activity.

Case Studies

Mechanism of Action

The mechanism of action of 7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting bacterial enzymes or interacting with cellular receptors, leading to its biological effects . Detailed studies on its molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Comparison with Structural Analogs

The 1,8-naphthyridine core is widely exploited in drug discovery. Below is a detailed comparison of the target compound with its closest analogs, focusing on substituent positions, biological activity, and synthetic routes.

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons

Key Observations

Position of Oxo and Carboxylic Acid Groups :

- The 7-oxo group in the target compound distinguishes it from nalidixic acid (4-oxo) and other analogs. This positional variation impacts electron distribution, acidity (pKa of carboxylic acid), and binding to biological targets .

- Carboxylic acid placement (position 2 vs. 3) alters hydrogen-bonding interactions. For example, nalidixic acid’s 3-carboxylic acid is critical for binding DNA gyrase , while the target compound’s 2-carboxylic acid may favor interactions with bacterial FabI enzymes .

Substituent Effects on Bioactivity :

- Halogenation (e.g., 7-Cl, 6-F in ) enhances lipophilicity and target affinity, as seen in anticancer intermediates targeting HGF/c-Met .

- Alkyl/Aryl Groups (e.g., 1-ethyl in nalidixic acid) improve metabolic stability and pharmacokinetics .

Nalidixic acid derivatives often employ cyclocondensation and alkylation steps .

Biological Activity

Overview

7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family. Its molecular formula is C9H8N2O3 with a molecular weight of approximately 192.17 g/mol. The compound features a bicyclic structure with significant biological activity that has garnered attention in medicinal chemistry.

Chemical Structure and Properties

The unique structure of this compound includes:

- Functional Groups : A carboxylic acid group and an oxo group contribute to its chemical reactivity.

- Bicyclic Core : The naphthyridine core is known for its diverse biological activities.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

1. Antimicrobial Properties

The compound has shown significant antimicrobial activity, making it a candidate for antibiotic development. Studies indicate effective inhibition against various bacterial strains.

2. Anti-inflammatory Effects

It has been investigated for its potential as an anti-inflammatory agent. For instance, derivatives of naphthyridines have exhibited strong inhibitory effects on LPS-induced nitric oxide production in macrophage cell lines .

3. Anticancer Potential

Research into related naphthyridine compounds suggests potential anticancer properties. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 10.47 to 15.03 μg/mL .

The mechanism of action for this compound may involve:

- Enzyme Inhibition : Interaction with bacterial enzymes can inhibit their function.

- Receptor Modulation : Binding to specific cellular receptors may alter biological pathways leading to therapeutic effects.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is provided:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Methyl-6-(trifluoromethyl)-1H-pyridin-2-one | C9H6F3N | Exhibits antifungal activity |

| 6-Aminoquinoline | C9H8N2 | Related to antimalarial drugs |

| 4-Hydroxyquinoline | C9H7NO | Known for antiviral activity |

The distinct functional groups in this compound contribute to its unique biological profile compared to these similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological activities of naphthyridine derivatives:

- Antimicrobial Activity : A study reported that certain naphthyridine derivatives exhibited significant antibacterial activity against Bacillus cereus, indicating potential applications in treating bacterial infections .

- Cytotoxicity Against Cancer Cells : Research highlighted the cytotoxic effects of related naphthyridine compounds on various cancer cell lines such as HeLa and MDA-MB-231, demonstrating their potential as anticancer agents .

- Anti-inflammatory Studies : In vitro studies on RAW264.7 murine macrophage cells revealed that some derivatives effectively reduced nitric oxide production induced by lipopolysaccharides (LPS), supporting their role in inflammation modulation .

Q & A

Q. What are the primary synthetic routes for 7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid, and how are yields optimized?

- Methodological Answer : A common route involves the reduction of nitro-substituted precursors. For example, 6-nitro derivatives can be reduced using sodium dithionite (Na₂S₂O₄) in NaOH under reflux (100°C) to yield 6-amino-5-oxo-5,8-dihydro-1,8-naphthyridine-2-carboxylic acid (45% yield) . Alternatively, tin/hydrochloric acid (Sn/HCl) with trace Cu²+ catalyst at 110°C reduces 7-amino-6-nitro derivatives to 6,7-diamino-1,8-naphthyridin-2(1H)-one (85% yield) . Optimization focuses on controlling reaction temperature, catalyst concentration, and solvent purity to minimize side reactions.

Q. How is decarboxylation performed on this compound, and what factors influence the reaction pathway?

- Methodological Answer : Decarboxylation is achieved via thermal, solvent-mediated, or photochemical methods. Heating the dry acid at 260°C with Cu bronze facilitates decarboxylation (78% yield) . Alternative approaches include high-boiling solvents (e.g., DMSO) or cyanide ion-assisted reactions, which lower energy barriers . The choice depends on substrate stability: thermal methods suit robust substrates, while cyanide catalysis is preferred for thermally sensitive derivatives.

Advanced Research Questions

Q. What mechanistic considerations govern nitration reactions of 7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridine derivatives?

- Methodological Answer : Nitration with concentrated HNO₃ under controlled heating introduces nitro groups at specific positions. For example, nitration of 7-methyl-1,8-naphthyridin-4(1H)-one yields 6-nitro-5-oxo-5,8-dihydro-1,8-naphthyridine-2-carboxylic acid (55% yield) . Regioselectivity is influenced by electron-withdrawing groups (e.g., oxo groups) directing nitration to the α-position. Advanced characterization (e.g., NMR, X-ray crystallography) is critical to confirm positional isomerism and purity.

Q. How can cyclocondensation reactions be leveraged to synthesize complex naphthyridine derivatives?

- Methodological Answer : Cyclocondensation with Vilsmeier reagent (POCl₃/DMF) followed by methylamine introduces fused heterocycles. For instance, reacting 5-Oxo-7-phenyl-2-styryl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid with Vilsmeier reagent at 80°C for 12 hours yields 8-(α-hydroxybenzyl)-6-methyl-5-oxo-2-styryl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid (57% yield) . Key parameters include reagent stoichiometry, temperature gradients, and post-reaction quenching to stabilize reactive intermediates.

Data Contradiction and Optimization

Q. How can conflicting reports on decarboxylation yields be resolved?

- Methodological Answer : Discrepancies arise from reaction conditions. Dry thermal decarboxylation (260°C, Cu catalyst) achieves higher yields (78%) but risks decomposition , while solvent-mediated methods (e.g., DMSO at 150°C) offer milder conditions but require longer reaction times. Researchers must balance substrate stability and purity goals. For sensitive substrates, cyanide ion (Cu/KCN in DMSO) enhances efficiency by stabilizing transition states .

Q. What strategies mitigate low yields in functional group transformations (e.g., amino to chloro substitution)?

- Methodological Answer : Diazotization followed by halogenation is effective. Ethyl 6-amino-1-ethyl derivatives treated with HNO₂ at 0°C and CuCl at 65°C yield 6-chloro-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (64% yield) . Critical factors include precise temperature control during diazotization and excess CuCl to prevent intermediate degradation.

Analytical and Characterization Focus

Q. What advanced techniques validate the structural integrity of synthesized derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while ¹H/¹³C NMR identifies substituent positions. For example, NOESY correlations can resolve steric interactions in 8-substituted derivatives . X-ray crystallography is preferred for unambiguous confirmation of stereochemistry in chiral intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.